5-Butyl-2,3-dimethylpyrazine
Overview
Description
5-Butyl-2,3-dimethylpyrazine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.2474 . It is also known by other names such as 2,3-Dimethyl-5-butylpyrazine .
Molecular Structure Analysis
The molecular structure of 5-Butyl-2,3-dimethylpyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrazine ring is substituted at the 5-position with a butyl group and at the 2 and 3 positions with methyl groups .Physical And Chemical Properties Analysis
5-Butyl-2,3-dimethylpyrazine is a combustible liquid with a boiling point of 231.41 °C at 760.00 mm Hg . It has a vapor pressure of 0.095000 mmHg at 25.00 °C . It is soluble in alcohol and slightly soluble in water, with a solubility of 160.9 mg/L at 25 °C .Scientific Research Applications
E.S.R. Spectra Analysis : Hay and Pomery (1976) investigated the radical anions of 2,3-dimethylpyrazine, which relates closely to 5-Butyl-2,3-dimethylpyrazine. Their research provides insights into the structure and properties of these compounds through electron spin resonance (E.S.R.) spectra analysis (Hay & Pomery, 1976).
Aroma-Active Pyrazines in Food : Guerra and Yaylayan (2012) explored the formation of pyrazines, including 2,3-dimethylpyrazine, in the food industry. Their study reveals how these compounds contribute to the aroma of foods, which could be applicable to 5-Butyl-2,3-dimethylpyrazine (Guerra & Yaylayan, 2012).
Pharmaceutical Intermediates and Essence Production : Yang et al. (2021) discussed the biosynthesis of 2,5-Dimethylpyrazine (2,5-DMP), which is an important pharmaceutical intermediate and essence. This study could provide insights into the potential pharmaceutical applications of 5-Butyl-2,3-dimethylpyrazine (Yang et al., 2021).
Ant Pheromones : Sato and Matsuura (1996) studied the synthesis of trialkylpyrazines, which included compounds similar to 5-Butyl-2,3-dimethylpyrazine, for use as ant pheromones. This research suggests potential applications in entomology and pest control (Sato & Matsuura, 1996).
Food Safety Assessment : Burdock and Carabin (2008) conducted a safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine, which is structurally similar to 5-Butyl-2,3-dimethylpyrazine. Their research focuses on the safety of using such compounds as food ingredients, which could be relevant for 5-Butyl-2,3-dimethylpyrazine (Burdock & Carabin, 2008).
Biological Activity Screening : Opletalová et al. (1995) screened 2,5-Dimethylpyrazine for biological activity. Although no significant activity was found, this methodology could be applied to 5-Butyl-2,3-dimethylpyrazine for discovering potential biological effects (Opletalová et al., 1995).
Safety And Hazards
properties
IUPAC Name |
5-butyl-2,3-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-7-11-8(2)9(3)12-10/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKQVGCVJZOAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-2,3-dimethylpyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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